Benzenesulfonic acid, 3,3'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, dilithium salt
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Overview
Description
- Benzenesulfonic acid, 3,3’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis-, dilithium salt (CAS Registry Number: 76530-23-9) is a complex organic compound.
- Its chemical formula is C24H16N6O8S2Li2.
- The compound contains two lithium ions (Li+) associated with the sulfonic acid groups.
- It is a water-soluble salt with interesting properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves diazotization and coupling reactions.
Reaction Conditions: The diazotization step typically uses sodium nitrite (NaNO) in acidic conditions. The coupling reaction involves the use of an aromatic amine (such as 3-methoxyaniline) and a coupling agent (e.g., copper sulfate).
Industrial Production: While industrial-scale production details are proprietary, laboratory-scale synthesis is well-documented.
Chemical Reactions Analysis
Reactions: Benzenesulfonic acid derivatives can undergo various reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction.
Common Reagents: Reagents like sulfuric acid (HSO), sodium hydroxide (NaOH), and reducing agents (e.g., zinc and hydrochloric acid) are used.
Major Products: Reduction of the azo group may yield aromatic amines, while electrophilic substitution can lead to various substituted benzenesulfonic acids.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially for introducing sulfonic acid groups.
Biology: May be employed in studies related to aromatic compounds and their biological interactions.
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Industry: Used in dye synthesis and other chemical processes.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It may act as a ligand, participate in redox reactions, or influence molecular interactions.
- Further research is needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other sulfonic acids, azo compounds, and aromatic derivatives.
Uniqueness: The combination of azo and sulfonic acid functionalities makes this compound distinctive.
Properties
CAS No. |
76530-23-9 |
---|---|
Molecular Formula |
C27H22Li2N6O9S2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
dilithium;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C27H24N6O9S2.2Li/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
GPLFFGMCJVNAMA-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC |
Origin of Product |
United States |
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